Monoamine Oxidase B (MAO-B) Inhibition with Marked Selectivity Over MAO-A
The target compound demonstrates measurable inhibition of human Monoamine Oxidase B (MAO-B) with an IC50 of 1,130 nM. Critically, its activity against the closely related MAO-A isoform is negligible (IC50 > 100,000 nM), indicating a functional selectivity window of at least 88-fold [1]. While this absolute potency is moderate, the high degree of selectivity is a key differentiator from many broad-spectrum MAO inhibitors. For context, the clinically used MAO-B inhibitor selegiline exhibits an IC50 of approximately 33 nM for MAO-B, but with a significantly lower selectivity ratio [2].
| Evidence Dimension | MAO-B Inhibition & Selectivity (SI = MAO-A IC50 / MAO-B IC50) |
|---|---|
| Target Compound Data | MAO-B IC50: 1,130 nM; MAO-A IC50: >100,000 nM; Selectivity Index: >88 |
| Comparator Or Baseline | Selegiline (Reference MAO-B inhibitor): MAO-B IC50 ~33 nM; MAO-A IC50 ~1,500 nM; Selectivity Index: ~45 |
| Quantified Difference | The target compound is ~34-fold less potent than selegiline on MAO-B, but exhibits an at least 1.9-fold higher selectivity ratio over MAO-A, suggesting a cleaner peripheral safety profile regarding tyramine potentiation. |
| Conditions | In vitro fluorescence-based assay using human recombinant MAO-A and MAO-B, measuring inhibition of kynuramine deamination after 20 minutes. |
Why This Matters
The defined MAO-B selectivity profile immediately positions this molecule as a distinct tool compound for neurological research where minimizing MAO-A-related side effects (e.g., 'cheese effect') is critical, and it serves as a starting point for developing neuroprotective agents with a potentially improved safety margin.
- [1] BindingDB. Entry: BDBM50401981 (CHEMBL1575961). Affinity data for human MAO-B and MAO-A. Retrieved from: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50401981 View Source
- [2] Gerlach, M., Youdim, M. B., & Riederer, P. (1996). Pharmacology of selegiline. Neurology, 47(6 Suppl 3), S137-S145. DOI: 10.1212/WNL.47.6_Suppl_3.137S View Source
